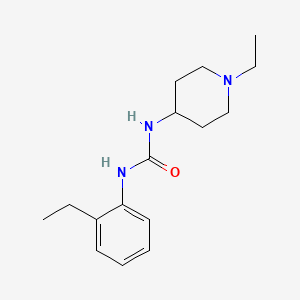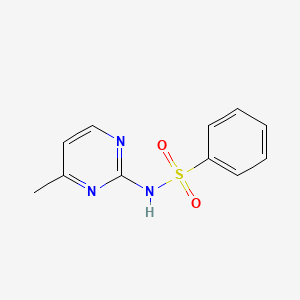![molecular formula C20H17BrN4O3 B4620055 2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)
2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar tetrahydroisoquinoline derivatives often involves cycloaddition reactions, such as the imino Diels-Alder (Povarov) reaction, which can lead to the formation of substituted epoxyisoindolo[2,1-a]-quinolines and -quinolinecarboxylic acids through interactions with anhydrides and acyl chlorides (Zubkov et al., 2010). Additionally, the synthesis may involve condensation reactions with α-dicarbonyl compounds to form fused pyrazine rings, followed by oxidation and nitration processes to introduce specific functional groups (Deady & Quazi, 1992).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a fused ring system, which can significantly influence their electronic and steric properties. The synthesis and spectral peculiarities of isomeric pyrazolo[3′,4′-5,6]- and-[5′,4′-5,6]-pyrimido[1,2-b]benzo[d,e]isoquinoline-4,12-diones indicate the structural complexity and the potential for diverse electronic interactions within these molecules (Perevalov et al., 1990).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including redox condensations and cycloadditions. For instance, o-halonitrobenzenes can react with tetrahydroisoquinolines, leading to the formation of fused benzimidazoles through a cascade of uncatalyzed aromatic substitution, reduction of nitro groups, and oxidation of α-methylene groups (Nguyen et al., 2016). Such reactions highlight the reactive nature and versatility of these compounds in synthetic chemistry.
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting points, and crystalline structure, can be influenced by the nature of the substituents and the overall molecular architecture. For example, the synthesis and structure analysis of 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline shed light on the compound's crystalline structure and spectral parameters, offering insights into its physical characteristics (Sokol et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key aspects of tetrahydroisoquinoline derivatives. The synthesis and biological activity studies of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, for instance, reveal the compounds' reactivity and potential for pharmaceutical applications, emphasizing the importance of understanding their chemical behavior (Khalifa et al., 1982).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research on similar compounds emphasizes the importance of synthetic methods in creating complex heterocyclic structures. For instance, studies have developed methods for the synthesis of pyrazino[2,3-c]isoquinolinecarboxylic acids and related compounds, highlighting the role of condensation reactions with α-dicarbonyl compounds to form fused pyrazine rings (Deady & Quazi, 1992). Similarly, the preparation of tetrahydroquinoline derivatives from reactions involving nitrobenzaldehydes and the reduction of these compounds to produce a variety of functionalized derivatives illustrates the versatility of these chemical frameworks in synthesis (Bombarda et al., 1992).
Biological Activities and Pharmaceutical Applications
The synthesis of benzophenanthrolinone analogues and their evaluation for cytotoxic activity demonstrate the potential of heterocyclic compounds in drug discovery. Some derivatives exhibit significant cytotoxic activities, suggesting their utility in developing anticancer agents (Bongui et al., 2001). Additionally, the creation of fused heteroarenes through rhodium-catalyzed annulation processes further exemplifies the application of these compounds in designing molecules with desirable optoelectronic properties, which could be beneficial for developing new materials or sensors (Wu et al., 2018).
Material Science and Engineering
The development of new materials also benefits from the study of such compounds. For example, the synthesis of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment showcases the potential of these molecules in creating new chemical entities with unique physical and chemical properties, which could find applications in material science or as novel ligands in metal-organic frameworks (Kisel et al., 2002).
Eigenschaften
IUPAC Name |
[4-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c21-18-13-24(22-19(18)25(27)28)11-14-5-7-16(8-6-14)20(26)23-10-9-15-3-1-2-4-17(15)12-23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKLZJWZFBXJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide](/img/structure/B4619983.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)
![methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)

![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)
![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole](/img/structure/B4620021.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)


![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)